

Protocol for In Vitro Assessment of Sevikar's Effects on Endothelial Function

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Compound of Interest

Compound Name:	Sevikar
CAS No.:	1188913-21-4
Cat. No.:	B12704646

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Application Note

Introduction

Sevikar®, a fixed-dose combination of the angiotensin II receptor blocker (ARB) olmesartan and the calcium channel blocker (CCB) amlodipine, is a widely prescribed antihypertensive medication.[1][2][3] Beyond its blood pressure-lowering effects, preclinical and clinical studies suggest that **Sevikar**®'s components have beneficial effects on endothelial function.[4][5][6][7] Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, increased oxidative stress, and a pro-inflammatory state, is a key initiating event in the pathogenesis of atherosclerosis.[8][9] This application note provides detailed protocols for studying the effects of **Sevikar**® treatment on endothelial function in vitro, utilizing Human Umbilical Vein Endothelial Cells (HUVECs) as a model system. The described assays will enable researchers to investigate the molecular mechanisms underlying the vasoprotective effects of olmesartan and amlodipine.

Key Concepts and Mechanisms of Action

Olmesartan exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the detrimental actions of angiotensin II, such as vasoconstriction, inflammation, and oxidative stress.[10] Amlodipine, a dihydropyridine calcium channel blocker, induces vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells.[11] Additionally, both drugs have been shown to have direct effects on endothelial cells.

Olmesartan has been demonstrated to:

- Increase endothelial nitric oxide synthase (eNOS) expression and activity.[12][13]
- Reduce the expression of adhesion molecules such as VCAM-1.[14]
- Decrease oxidative stress.[15][16][17]

Amlodipine has been shown to:

- Enhance NO production and bioavailability.[11][18][19]
- Modulate the phosphorylation of eNOS.[20]
- Reduce the expression of adhesion molecules like ICAM-1 and VCAM-1.[21][22]
- Exhibit antioxidant properties.[15]

This protocol will focus on assays to quantify these effects.

Experimental Protocols

1. Cell Culture and Treatment

This protocol outlines the culture of HUVECs and subsequent treatment with olmesartan, amlodipine, or their combination to mimic **Sevikar**® treatment.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Growth Medium (EGM-2)

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- Tissue culture flasks and plates
- Olmesartan medoxomil (active metabolite: RNH-6270)
- Amlodipine besylate
- Dimethyl sulfoxide (DMSO)

Procedure:

- Cell Culture:
 - Culture HUVECs in EGM-2 supplemented with 2% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO₂.
 - Passage cells upon reaching 80-90% confluency using Trypsin-EDTA. For experiments, use HUVECs between passages 3 and 6.
- Drug Preparation:
 - Prepare stock solutions of olmesartan medoxomil and amlodipine besylate in DMSO. Further dilute in culture medium to achieve final desired concentrations. A common in vitro concentration range for olmesartan is 0.1-1 µM and for amlodipine is 0.1-10 µM.[\[11\]](#)[\[12\]](#)[\[23\]](#) It is recommended to perform a dose-response curve to determine the optimal concentrations for your specific experimental setup.
- Treatment:
 - Seed HUVECs in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere and reach approximately 80% confluency.

- Replace the culture medium with fresh medium containing the desired concentrations of olmesartan, amlodipine, **Sevikar**® (combination), or vehicle control (DMSO).
- Incubate the cells for the desired treatment period (e.g., 24, 48 hours). The incubation time should be optimized based on the specific endpoint being measured.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

Materials:

- Griess Reagent System (Sulfanilamide solution, N-(1-naphthyl)ethylenediamine dihydrochloride solution)
- Sodium nitrite standard solution
- 96-well microplate reader

Procedure:

- Following the treatment period, collect the cell culture supernatant from each well.
- Add 50 μ L of the supernatant to a new 96-well plate.
- Prepare a standard curve using serial dilutions of the sodium nitrite standard.
- Add 50 μ L of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 μ L of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

3. Western Blot for eNOS and Phospho-eNOS Expression

This protocol allows for the semi-quantitative analysis of total eNOS and its activated form (phosphorylated at Ser1177).

Materials:

- RIPA Lysis Buffer
- Protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-eNOS, anti-phospho-eNOS Ser1177, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control (β -actin).

4. Cell Adhesion Assay

This assay measures the adhesion of monocytes to the HUVEC monolayer, a critical step in the inflammatory process of atherosclerosis.

Materials:

- HUVECs cultured in 24-well plates
- Monocytic cell line (e.g., THP-1)
- Calcein-AM fluorescent dye
- Tumor Necrosis Factor-alpha (TNF- α)
- Fluorescence microscope or plate reader

Procedure:

- Treat HUVECs with olmesartan, amlodipine, or **Sevikar**[®] for 24 hours.
- During the last 4-6 hours of treatment, stimulate the HUVECs with TNF- α (e.g., 10 ng/mL) to induce the expression of adhesion molecules.
- Label THP-1 cells with Calcein-AM according to the manufacturer's protocol.
- Wash the HUVEC monolayer to remove any residual treatment media.
- Add the labeled THP-1 cells to the HUVEC monolayer and incubate for 30-60 minutes.

- Gently wash the wells with PBS to remove non-adherent THP-1 cells.
- Quantify the adherent cells by either counting them under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.

5. Quantitative Real-Time PCR (qRT-PCR) for VCAM-1 and ICAM-1

This protocol quantifies the mRNA expression levels of key adhesion molecules.

Materials:

- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR Master Mix
- Primers for VCAM-1, ICAM-1, and a housekeeping gene (e.g., GAPDH)
- qRT-PCR instrument

Procedure:

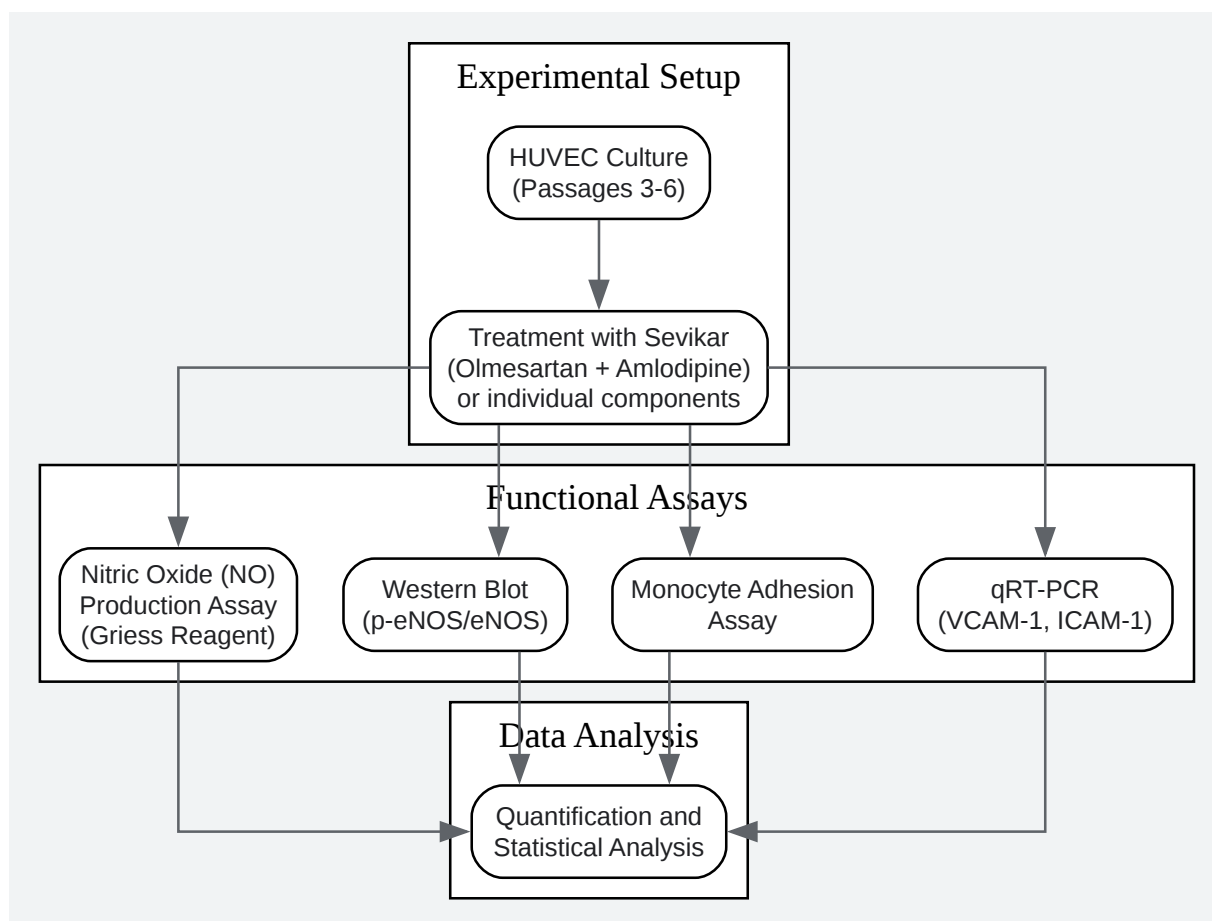
- After treatment and stimulation with TNF- α , extract total RNA from the HUVECs.
- Synthesize cDNA from the extracted RNA.
- Perform qRT-PCR using SYBR Green master mix and specific primers for VCAM-1, ICAM-1, and the housekeeping gene.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression.

Data Presentation

Table 1: Expected Effects of **Sevikar** (Olmesartan/Amlodipine) on Endothelial Function Markers In Vitro

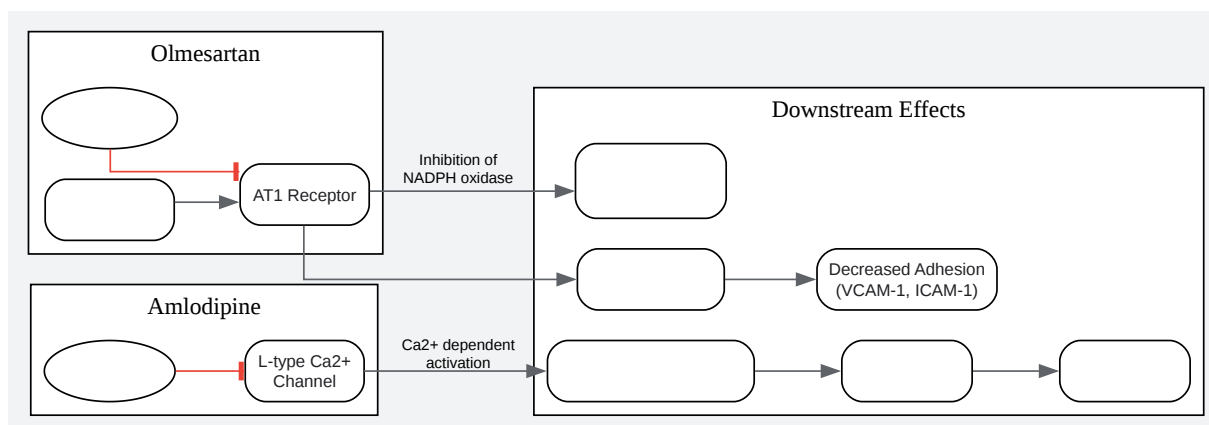
Parameter	Assay	Expected Outcome with Sevikar Treatment	Reference
NO Production	Griess Assay	Increased nitrite concentration in supernatant	[11][18][19]
eNOS Activation	Western Blot	Increased ratio of phospho-eNOS (Ser1177) to total eNOS	[12][20]
Monocyte Adhesion	Cell Adhesion Assay	Decreased adhesion of monocytic cells to HUVECs	[21][22]
Adhesion Molecule Expression	qRT-PCR	Decreased mRNA expression of VCAM-1 and ICAM-1	[14][21]
Oxidative Stress	ROS Detection Assays	Decreased levels of reactive oxygen species	[15][16][17]

Visualizations



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Caption: Experimental workflow for in vitro assessment of **Sevikar** on endothelial function.



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Caption: Signaling pathways of **Sevikar**'s components in endothelial cells.

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References

- 1. ahajournals.org [ahajournals.org]
- 2. Efficacy and safety of olmesartan medoxomil-amlodipine besylate tablets (Sevikar®) in older patients with essential hypertension: Subgroup analysis from the Sevikar study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of olmesartan medoxomil-amlodipine besylate tablets (Sevikar®) in older patients with essential hypertension: Subgroup analysis from the Sevikar study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Olmesartan improves endothelial function in hypertensive patients: link with extracellular superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of olmesartan and amlodipine on blood pressure, endothelial function, and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Dysfunction: Cardiovascular Risk Factors, Therapy, and Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial dysfunction: molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of olmesartan on blood pressure, endothelial function, and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amlodipine increases endothelial nitric oxide by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Olmesartan on Endothelial Progenitor Cell Mobilization and Function in Carotid Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ics.org [ics.org]
- 14. Olmesartan blocks advanced glycation end products-induced vcam-1 gene expression in mesangial cells by restoring Angiotensin-converting enzyme 2 level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijphs.org [ijphs.org]
- 16. Olmesartan Attenuates the Impairment of Endothelial Cells Induced by Oxidized Low Density Lipoprotein through Downregulating Expression of LOX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olmesartan protects endothelial cells against oxidative stress-mediated cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amlodipine increased endothelial nitric oxide and decreased nitroxidative stress disproportionately to blood pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipid Emulsion Inhibits Amlodipine-Induced Nitric Oxide-Mediated Vasodilation in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-oxidant and anti-inflammatory mechanisms of amlodipine action to improve endothelial cell dysfunction induced by irreversibly glycosylated LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- [22. Amlodipine modulates THP-1 cell adhesion to vascular endothelium via inhibition of protein kinase C signal transduction - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [23. gulhanemedj.org \[gulhanemedj.org\]](#)
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